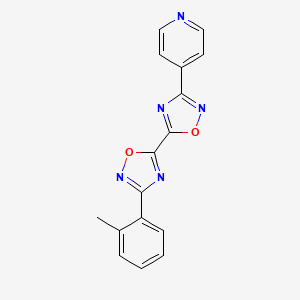![molecular formula C14H11F2N3O3S B2356721 (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 1006998-87-3](/img/structure/B2356721.png)
(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11F2N3O3S and its molecular weight is 339.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Research has led to the synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate, showing significant anti-inflammatory and analgesic activities. These compounds, including benzodifuranyl derivatives, thiazolopyrimidines, and oxadiazepines, were found to inhibit cyclooxygenase enzymes and display considerable COX-2 selectivity, analgesic, and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Antitubercular Potential
- The benzothiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as new chemotypes with significant anti-mycobacterial potential. A series of benzo[d]thiazole-2-carboxamides were synthesized and tested against Mycobacterium tuberculosis, with some compounds showing low micromolar range MIC values and low cytotoxicity, making them promising candidates for further development (S. Pancholia et al., 2016).
Thiazolide Derivatives and Their Broad Spectrum of Activities
- Thiazolides, a novel class of drugs including nitazoxanide, exhibit a broad range of activities against helminths, protozoa, and bacteria. These compounds, through their multiple mechanisms of action, target differential metabolic pathways specific to intracellular and extracellular pathogens. Modifications in the thiazolide structure, such as replacing the nitro-thiazole with other functional groups, have been studied to understand their activity spectrum and target interactions (A. Hemphill et al., 2007; A. Hemphill et al., 2012).
Antioxidative and Antiproliferative Activity
- The synthesis of benzimidazole/benzothiazole-2-carboxamides with various substitutions has been explored for their antiproliferative activity and antioxidative capacity. Certain compounds have shown promising results in vitro against cancer cells and in antioxidative assays, highlighting the potential of these derivatives for further development as therapeutic agents (M. Cindrić et al., 2019).
Corrosion Inhibition
- Benzothiazole derivatives have been investigated for their corrosion inhibiting effects on steel in acidic environments. These compounds exhibit high inhibition efficiency, with their adsorption onto metal surfaces providing protection against corrosion, demonstrating their potential utility in industrial applications (Zhiyong Hu et al., 2016).
Properties
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O3S/c1-21-5-4-19-12-9(16)6-8(15)7-11(12)23-14(19)18-13(20)10-2-3-17-22-10/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMPUVBGCRXRRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=NO3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
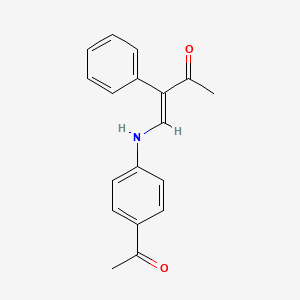
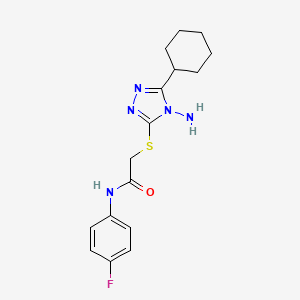
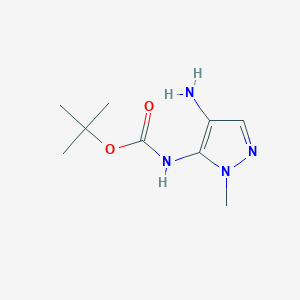

![N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2356646.png)
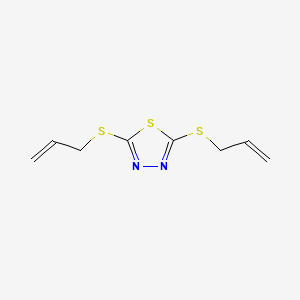
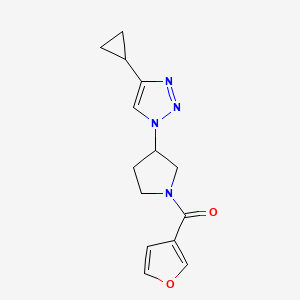
![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2356650.png)
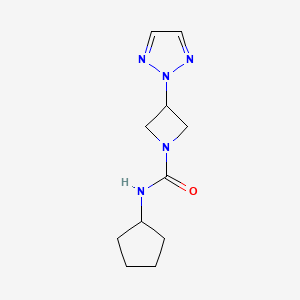
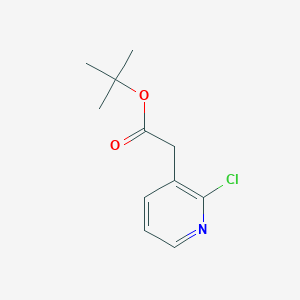

![5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2356659.png)

